Enhanced Inhibitory Potency via Optimized C-5 Substituent for p97 Inhibition
The 5-trifluoromethyl group on the indole scaffold confers a distinct advantage in inhibitory potency against the AAA ATPase p97, a target in cancer therapy. In a comparative study, a 5-trifluoromethyl-indole derivative demonstrated nanomolar potency, while an analog with an electronically similar but larger 5-pentafluorosulfanyl (SF5) group exhibited a 430-fold reduction in activity [1]. This demonstrates that the CF3 group's specific steric and electronic profile is optimal for this binding pocket, a finding that cannot be extrapolated to other 5-substituted indoles.
| Evidence Dimension | p97 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Low nanomolar IC50 (for a closely related 5-CF3 indole analog) |
| Comparator Or Baseline | 5-pentafluorosulfanyl (SF5) indole analog |
| Quantified Difference | 430-fold difference in IC50 |
| Conditions | ADP-Glo™ biochemical assay |
Why This Matters
This data provides a quantifiable rationale for selecting a 5-CF3-indole building block over a 5-SF3-indole for p97 inhibitor projects, de-risking hit-to-lead chemistry by focusing on a validated substituent.
- [1] Alverez, C.; et al. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Med. Chem. Lett. 2015, 6, 1225–1230. View Source
